molecular formula C6H5F3N2O2S B6248519 2-(trifluoromethyl)pyridine-4-sulfonamide CAS No. 2408975-41-5

2-(trifluoromethyl)pyridine-4-sulfonamide

Cat. No.: B6248519
CAS No.: 2408975-41-5
M. Wt: 226.2
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Description

2-(Trifluoromethyl)pyridine-4-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)pyridine-4-sulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide group onto the pyridine ring. One common method involves the trifluoromethylation of 4-iodopyridine followed by sulfonamide formation. The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide and catalysts like copper or palladium complexes .

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled introduction of functional groups. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)pyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)pyridine-4-sulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)pyridine-4-sulfonamide is unique due to the combination of its trifluoromethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2408975-41-5

Molecular Formula

C6H5F3N2O2S

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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